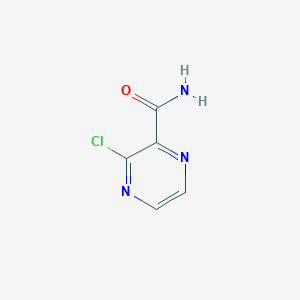

3-Chloropyrazine-2-carboxamide

Vue d'ensemble

Description

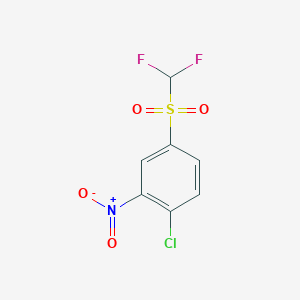

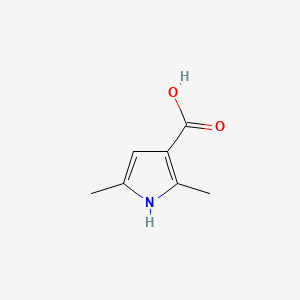

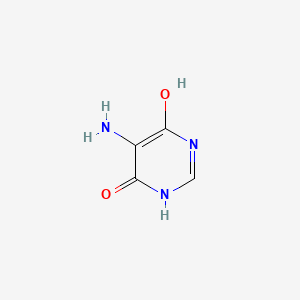

3-Chloropyrazine-2-carboxamide is a chemical compound that has been studied for its antimicrobial properties . It is a derivative of pyrazinamide, a medication used to treat tuberculosis .

Synthesis Analysis

The synthesis of 3-Chloropyrazine-2-carboxamide involves aminodehalogenation with variously substituted benzylamines . This reaction can be carried out using microwave-assisted synthesis, which is known to save time and materials, and often results in higher yields .Chemical Reactions Analysis

3-Chloropyrazine-2-carboxamide reacts with variously substituted benzylamines through a process called nucleophilic substitution of chlorine . Some of these reactions were carried out using microwave-assisted synthesis .Physical And Chemical Properties Analysis

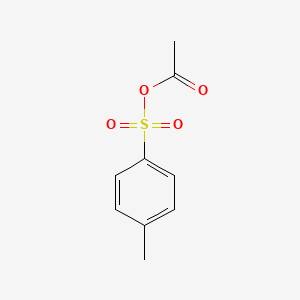

3-Chloropyrazine-2-carboxamide is a solid at 20 degrees Celsius . Its molecular formula is C5H4ClN3O and its molecular weight is 157.56 .Applications De Recherche Scientifique

Antimycobacterial Agents

3-Chloropyrazine-2-carboxamide derivatives have been synthesized and evaluated for their potential as antimycobacterial agents. These compounds have shown in vitro whole cell activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard drugs like pyrazinamide . The antimycobacterial activity is attributed to the structural similarity with pyrazinamide, which is a crucial drug in the treatment of tuberculosis.

Antibacterial Activity

Beyond tuberculosis, some derivatives of 3-Chloropyrazine-2-carboxamide have demonstrated moderate antibacterial activity against pathogens such as Enterococcus faecalis and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents to combat resistant strains .

Antifungal Applications

Although the antifungal activity of 3-Chloropyrazine-2-carboxamide derivatives is generally limited, certain compounds with specific substitutions have shown efficacy against fungal strains. This opens up possibilities for the development of targeted antifungal therapies .

Photosynthetic Electron Transport Inhibition

Some derivatives of 3-Chloropyrazine-2-carboxamide have been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. This property could be harnessed for herbicidal applications or to study the mechanism of photosynthesis in plants .

Lipophilicity and Drug Design

The lipophilicity of 3-Chloropyrazine-2-carboxamide derivatives is a critical factor in their biological activity. Studies have shown that increased lipophilicity correlates with higher biological efficacy, which is an important consideration in drug design and development .

Material Science

While not directly related to 3-Chloropyrazine-2-carboxamide, its close relative, 3-Chloropyrazine-2-carbonitrile, has applications in material science. It contributes to the development of advanced materials such as organic semiconductors and LEDs, indicating that similar applications could be explored for 3-Chloropyrazine-2-carboxamide .

Mécanisme D'action

While the exact mechanism of action of 3-Chloropyrazine-2-carboxamide is not fully understood, it has been found to possess in vitro whole cell activity against Mycobacterium tuberculosis H37Rv . Molecular docking with mycobacterial enoyl-ACP reductase (InhA) was performed to investigate the possible target of the prepared compounds .

Safety and Hazards

Propriétés

IUPAC Name |

3-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPMRHPLAQSPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306592 | |

| Record name | 3-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropyrazine-2-carboxamide | |

CAS RN |

21279-62-9 | |

| Record name | 21279-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 3-chloropyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis?

A1: While the exact mechanism is not fully elucidated in the provided research, molecular docking studies suggest that active 3-chloropyrazine-2-carboxamide derivatives, particularly those with benzylamino substitutions, might target the mycobacterial enoyl-ACP reductase (InhA) enzyme. [2, 3] These compounds exhibit binding interactions similar to known InhA inhibitors, potentially hindering mycolic acid biosynthesis, a crucial process for mycobacterial cell wall formation. [2, 3]

Q2: How does the structure of 3-chloropyrazine-2-carboxamide derivatives impact their antimycobacterial activity?

A2: Research indicates a strong structure-activity relationship. Introducing benzylamino substituents at the 3-position of 3-chloropyrazine-2-carboxamide generally enhances antimycobacterial activity against Mycobacterium tuberculosis. [1, 2] Furthermore, specific substitutions on the benzyl ring influence potency. For example, a 4-methylbenzyl substituent yielded a compound with a promising MIC of 6 µM against Mycobacterium tuberculosis H37Rv. [1] Interestingly, incorporating a second benzylamino group at the same position can further improve activity in some cases. [2]

Q3: Beyond antimycobacterial activity, do 3-chloropyrazine-2-carboxamide derivatives exhibit other biological activities?

A3: Yes, some derivatives demonstrate moderate antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. [1, 2] Additionally, research suggests a correlation between lipophilicity and herbicidal activity in derivatives with aliphatic amine substitutions, particularly through the inhibition of photosynthetic electron transport in chloroplasts. [4]

Q4: What are the limitations of current research on 3-chloropyrazine-2-carboxamide derivatives?

A4: While promising, the research primarily focuses on in vitro activity. Further investigations are needed to assess the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds. Additionally, a deeper understanding of their precise mechanism of action and potential resistance mechanisms is crucial for their development as viable therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)